Cas no 2138384-72-0 (2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide)

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
- EN300-1114633
- 2138384-72-0
-
- インチ: 1S/C7H13N5O/c1-2-3-9-7(13)5-12-4-6(8)10-11-12/h4H,2-3,5,8H2,1H3,(H,9,13)
- InChIKey: ARRRIGLLBZUUIY-UHFFFAOYSA-N
- SMILES: O=C(CN1C=C(N)N=N1)NCCC
計算された属性
- 精确分子量: 183.11201006g/mol
- 同位素质量: 183.11201006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.8Ų
- XLogP3: -0.3
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1114633-1g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide |
2138384-72-0 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1114633-2.5g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide |
2138384-72-0 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1114633-0.5g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide |
2138384-72-0 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1114633-10.0g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide |
2138384-72-0 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1114633-5.0g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide |
2138384-72-0 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1114633-0.25g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide |
2138384-72-0 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1114633-0.05g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide |
2138384-72-0 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1114633-1.0g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide |
2138384-72-0 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1114633-0.1g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide |
2138384-72-0 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1114633-5g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide |
2138384-72-0 | 95% | 5g |
$2443.0 | 2023-10-27 |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide 関連文献
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamideに関する追加情報
2-(4-Amino-1H-1,2,3-Triazol-1-Yl)-N-Propylacetamide: A Comprehensive Overview
The compound with CAS No 2138384-72-0, known as 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide, has garnered significant attention in the field of organic synthesis and pharmacology due to its unique chemical structure and potential applications. This compound is a derivative of acetamide, featuring a triazole ring substituted with an amino group and a propyl chain. Its structure endows it with interesting properties that make it a valuable molecule for research and development.
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry. The presence of the triazole ring in 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide contributes to its stability and bioavailability, making it a promising candidate for drug delivery systems. Researchers have explored its potential as a bioisostere in the design of new pharmaceutical agents, where it can replace other functional groups without altering the overall pharmacokinetic profile significantly.
The synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide involves a multi-step process that typically begins with the preparation of the triazole intermediate. This is followed by acylation to introduce the acetamide group and subsequent alkylation to attach the propyl chain. The reaction conditions are optimized to ensure high yields and purity, which are critical for its use in biological assays.
In terms of pharmacological activity, this compound has shown antimicrobial properties in vitro against various bacterial strains. Its ability to inhibit bacterial growth suggests potential applications in the development of new antibiotics or as an adjunct therapy in infectious diseases. Furthermore, studies have indicated that it exhibits moderate anti-inflammatory activity, which could be exploited in treating inflammatory disorders.
The amino group on the triazole ring plays a crucial role in its biological activity by enhancing hydrogen bonding capabilities and improving solubility in aqueous media. This feature is particularly advantageous for drug delivery systems where solubility is a limiting factor. Additionally, the propyl chain contributes to lipophilicity, which may enhance membrane permeability and absorption rates.
Recent advancements in computational chemistry have enabled researchers to model the interactions of 2-(4-amino-1H-1,2,3-triazol-1-y l)-N-propylacetamide with target proteins at the molecular level. These studies provide insights into its binding affinity and selectivity, which are essential for optimizing its therapeutic potential.
In conclusion, CAS No 21383847 7 0, or 2-(4-amino 1H 1 2 3 triazol yl) N propylacetamide, represents a versatile molecule with promising applications in drug discovery and development. Its unique chemical structure and favorable pharmacological properties make it a valuable tool for researchers in the field of organic synthesis and medicinal chemistry.
2138384-72-0 (2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide) Related Products
- 2877645-08-2(2-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 2310159-34-1(N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane-8-carboxamide)
- 70336-89-9(6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one)
- 2228212-44-8(1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one)
- 774556-21-7(2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine)
- 2171778-23-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid)
- 2137440-48-1(rac-(1R,5R,6S)-6-aminobicyclo3.2.0heptane-3-carboxamide hydrochloride)
- 1797679-34-5(3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide)
- 871317-98-5(2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide)
- 1012983-57-1(2-Propenamide, 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]-)




